disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate
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Overview
Description
. This compound is a sodium salt of phosphoglyceric acid and is commonly used in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate typically involves the neutralization of phosphoglyceric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then crystallized to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar route, where phosphoglyceric acid is reacted with sodium hydroxide under controlled conditions. The solution is then subjected to crystallization and drying processes to yield the final product in its hydrate form .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphoric compounds.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which have significant applications in biochemical pathways and industrial processes .
Scientific Research Applications
Disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate involves its role as an intermediate in metabolic pathways. It acts on molecular targets such as enzymes involved in glycolysis and gluconeogenesis, facilitating the conversion of glucose to pyruvate and vice versa . The compound interacts with specific enzymes, modulating their activity and thereby influencing metabolic flux .
Comparison with Similar Compounds
Similar Compounds
Disodium hydrogen phosphate: Another sodium phosphate compound with similar buffering properties.
Sodium dihydrogen phosphate: A related compound used in similar applications but with different chemical properties.
Uniqueness
Disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate is unique due to its chiral nature and specific role in metabolic pathways. Unlike other sodium phosphate compounds, it is directly involved in biochemical processes such as glycolysis, making it indispensable in both research and industrial applications .
Properties
Molecular Formula |
C3H7Na2O8P |
---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate |
InChI |
InChI=1S/C3H7O7P.2Na.H2O/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m1.../s1 |
InChI Key |
VQNAIZNPWBGZNQ-QYUNTSNKSA-L |
Isomeric SMILES |
C([C@H](C(=O)O)OP(=O)([O-])[O-])O.O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)O)OP(=O)([O-])[O-])O.O.[Na+].[Na+] |
Origin of Product |
United States |
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